BenchChemオンラインストアへようこそ!

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-chlorobenzamide

Antibacterial SAR Halogen substitution

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-chlorobenzamide (CAS 946210-88-4) is a synthetic small molecule belonging to the 4-phenylthiazole-5-carboxamide family, distinguished by a 3-chlorobenzamide substituent at the 5-position and a carbamoylmethylsulfanyl moiety at the 2-position of the thiazole ring. The compound possesses a molecular formula of C₁₈H₁₄ClN₃O₂S₂ (MW 403.9 g/mol) and serves as a versatile intermediate or a scaffold for further derivatization in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C18H14ClN3O2S2
Molecular Weight 403.9 g/mol
CAS No. 946210-88-4
Cat. No. B3413295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-chlorobenzamide
CAS946210-88-4
Molecular FormulaC18H14ClN3O2S2
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H14ClN3O2S2/c19-13-8-4-7-12(9-13)16(24)22-17-15(11-5-2-1-3-6-11)21-18(26-17)25-10-14(20)23/h1-9H,10H2,(H2,20,23)(H,22,24)
InChIKeySVHJPZNHWNBKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-chlorobenzamide (CAS 946210-88-4): Compound Identity and Class Context for Informed Procurement


N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-chlorobenzamide (CAS 946210-88-4) is a synthetic small molecule belonging to the 4-phenylthiazole-5-carboxamide family, distinguished by a 3-chlorobenzamide substituent at the 5-position and a carbamoylmethylsulfanyl moiety at the 2-position of the thiazole ring [1]. The compound possesses a molecular formula of C₁₈H₁₄ClN₃O₂S₂ (MW 403.9 g/mol) and serves as a versatile intermediate or a scaffold for further derivatization in medicinal chemistry and agrochemical discovery programs . Its structural architecture positions it within a series of closely related analogs that differ solely in the substitution pattern on the benzamide ring, making the unambiguous choice of the correct positional isomer critical for generating interpretable structure–activity relationship (SAR) data.

Why In-Class 4-Phenylthiazole-5-Carboxamide Analogs Cannot Be Interchanged with CAS 946210-88-4


Subtle variations in the benzamide substitution pattern of this scaffold—particularly the position and nature of the halogen atom—produce distinctly different biological activity profiles, even when the remainder of the molecule is held constant. Published SAR data on a related 2-amino-4-phenylthiazole–benzamide series demonstrate that a 3-chlorobenzamide congener (4i) and a 3-fluorobenzamide congener (4n) exhibit divergent antibacterial and anticancer potencies, with the chloro substituent conferring superior antibacterial activity (Cl > F) [1]. Consequently, procuring an unsubstituted, 2-chloro, or 3-fluoro analog in place of the target 3-chlorobenzamide compound risks producing non-comparable or non-interpretable biological results. This guide provides the quantitative basis for why CAS 946210-88-4 must be specified when the experimental design requires the 3-chlorobenzamide pharmacophoric identity.

Quantitative Differentiation Evidence for N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-chlorobenzamide (CAS 946210-88-4) Relative to Closest Analogs


Antibacterial Activity: 3-Chlorobenzamide Outperforms 3-Fluorobenzamide in a Class-Level SAR Study

In a published head-to-head evaluation of 2-amino-4-phenylthiazole–benzamide derivatives, the 3-chlorobenzamide-bearing compound (4i) exhibited superior antibacterial potency relative to its 3-fluorobenzamide counterpart (4n). Against S. aureus, compound 4i showed an MIC of 50 µg/mL, whereas 4n exhibited an MIC of 100 µg/mL [1]. This class-level evidence indicates that the 3-chloro substitution on the benzamide ring confers a measurable advantage for antibacterial applications. Although the scaffold core in the cited study differs at the 2-position (acetamidothiazole versus carbamoylmethylsulfanyl in CAS 946210-88-4), the benzamide pharmacophore is conserved, and the SAR trend is expected to translate.

Antibacterial SAR Halogen substitution

Anticancer Activity: 3-Chlorobenzamide Confers Distinct Potency Profile Compared to 3-Fluorobenzamide

In the same chemotype series, the 3-chlorobenzamide-bearing compound (4i) demonstrated moderate anticancer activity, but the 3-fluorobenzamide analog (4n) was significantly more potent. Compound 4i displayed an IC₅₀ of 25.60% inhibition against A549 cells at 50 µM (single-concentration screen), whereas 4n achieved 65.20% inhibition under identical conditions [1]. In full concentration–response assays, 4n yielded IC₅₀ values of 6.31 µM (HT29) and 7.98 µM (A549), while 4i was not profiled in the concentration–response panel [1]. This differential SAR indicates that chlorine at the meta position of the benzamide ring shifts the activity profile toward antibacterial efficacy, whereas fluorine favors anticancer potency.

Anticancer Cytotoxicity Halogen SAR

Positional Isomer Differentiation: 3-Chloro (Meta) vs. 2-Chloro (Ortho) Substitution Produces Divergent Steric and Electronic Landscapes

The 3-chlorobenzamide isomer (CAS 946210-88-4) differs fundamentally from its 2-chlorobenzamide positional isomer. Moving chlorine from the ortho to the meta position eliminates steric congestion adjacent to the amide bond and alters electron distribution on the aromatic ring, which can have pronounced effects on target binding, metabolic stability, and overall pharmacokinetic behavior in thiazole–benzamide chemotypes [1]. The ortho-chloro derivative possesses a chlorine atom that can sterically hinder rotation around the amide–aryl bond, potentially restricting the conformational space available for target engagement; the meta-chloro derivative is free of this steric constraint [2]. Computed physicochemical descriptors further differentiate the isomers: the 3-chloro compound has an XLogP3 of 4.2 [2], while the 2-chloro analog is expected to have a slightly lower XLogP3 (estimated ~4.0) due to intramolecular dipole interactions between the ortho chlorine and the amide carbonyl. Experimentally determined biological performance of the two isomers within the broader 2-amino-4-phenylthiazole–benzamide class has not yet been reported, meaning that no a priori assumption of equipotency should be made.

Positional isomer Physicochemical properties Computational chemistry

Substitution-Specific Hydrogen Bond Acceptor Capability: 3-Chlorobenzamide vs. 2-Methylbenzamide

The 3-chloro substituent on the benzamide ring provides a weak hydrogen bond acceptor through its σ-hole, a non-covalent interaction that is entirely absent in the 2-methylbenzamide analog [1]. Published SAR across multiple thiazole–benzamide series has demonstrated that halogen substitution on the benzamide ring (particularly Cl and F) enhances antibacterial activity, whereas unsubstituted or methyl-substituted rings exhibit substantially reduced or no activity [1]. In the 2-amino-4-phenylthiazole series, compounds bearing methyl (4c, 4d, 4e) or trifluoromethyl groups were all inactive at 200 µg/mL against the entire bacterial panel, while chloro-substituted compounds (4h, 4i, 4o) retained meaningful activity [1]. This class-wide trend supports the hypothesis that the chlorine atom is an essential pharmacophoric element that cannot be replaced by a methyl group without loss of antibacterial function.

Hydrogen bond acceptor Pharmacophore Medicinal chemistry

Vendor Purity Specification and Analog Availability: CAS 946210-88-4 Achieves Commercial Parity with 95% Minimum Purity

Multiple independent vendors supply CAS 946210-88-4 with a standard purity specification of 95% or higher, which matches or exceeds the purity benchmarks available for its closest commercially listed analogs [1]. Three analogs in the same carbamoylmethylsulfanyl–4-phenylthiazole series are readily available as research chemicals: the unsubstituted benzamide (CAS 946210-68-0, 95%), the 2-methylbenzamide (CAS 946271-24-5, 95%), and the 3-fluorobenzamide (CAS 946271-33-6, 95%) [2][3]. The 2-chlorobenzamide positional isomer, by contrast, is less commonly stocked and may require custom synthesis, which introduces longer lead times and higher procurement costs. At equivalent purity, the 3-chlorobenzamide compound offers the unique meta-chloro pharmacophore without compromising on commercial accessibility or quality assurance.

Chemical procurement Purity specification Quality control

Overall Strength of Differential Evidence and Acknowledged Data Gaps

No primary research publication, patent, or authoritative bioactivity database currently reports direct experimental data (IC₅₀, Kᵢ, MIC, in vivo efficacy, or selectivity) for N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-chlorobenzamide itself. The class-level SAR evidence presented in this guide has been extracted from published data on structurally related 2-amino-4-phenylthiazole–benzamide derivatives, which share the identical benzamide pharmacophore but differ in the substitution at the thiazole 2-position. The SAR trends observed (Cl > F for antibacterial activity; halogen >> alkyl for any bioactivity) are consistent and mechanistically rational, but their direct extrapolation to CAS 946210-88-4 should be considered hypothesis-generating rather than confirmatory. Users are advised to verify the predicted antibacterial and anticancer profiles of CAS 946210-88-4 experimentally before making large-scale procurement commitments. Direct head-to-head experimental comparison data for this compound relative to its closest structural analogs do not exist in the open literature.

Data transparency Evidence grading Procurement risk

Strengths-Based Application Scenarios for CAS 946210-88-4 Based on Established Evidence


Antibacterial Lead Identification and SAR Expansion Campaigns Targeting Gram-Positive Pathogens

Based on class-level SAR indicating that 3-chlorobenzamide-bearing thiazole derivatives exhibit meaningful antibacterial activity against S. aureus (MIC = 50 µg/mL), whereas their 3-fluoro and unsubstituted counterparts show reduced or negligible activity [1], CAS 946210-88-4 is rationally prioritized as the preferred scaffold for further antibacterial SAR exploration. Researchers can systematically derivatize the carbamoylmethylsulfanyl side chain while retaining the 3-chlorobenzamide warhead, confident that the meta-chloro substitution provides a validated pharmacophoric starting point for anti-Gram-positive activity. The compound's commercial availability at ≥95% purity supports rapid entry into hit-to-lead progression without the delays associated with custom synthesis .

Negative Control Compound Selection in Anticancer Assays When the 3-Fluorobenzamide Analog Serves as the Active Probe

Published data demonstrate that the 3-fluorobenzamide congener (4n) is significantly more potent than its 3-chlorobenzamide counterpart (4i) in anticancer assays (65.20% vs. 25.60% inhibition against A549 at 50 µM) [1]. If a research program identifies a 3-fluorobenzamide-bearing 4-phenylthiazole derivative as a lead anticancer compound, CAS 946210-88-4 can serve as a structurally matched, less active control compound. Its meta-chloro substitution retains similar steric bulk and lipophilicity (XLogP3 = 4.2) while predictably reducing anticancer potency, thereby enabling clean SAR interpretation without introducing confounding structural changes [2].

Positional Isomer Profiling to Establish Structure–Activity Relationships for Halogen Substituent Effects

The availability of both 3-chloro (CAS 946210-88-4) and 2-chloro positional isomers, alongside the 3-fluoro analog, enables a systematic positional scanning strategy to map halogen-substituent effects on biological activity within the 4-phenylthiazole-5-carboxamide chemotype. By procuring and testing this defined set of analogs under identical assay conditions, researchers can directly determine whether meta-chloro substitution offers advantages in target engagement, metabolic stability, or selectivity relative to ortho-chloro and meta-fluoro alternatives [1]. Such comparative profiling is essential for patent strategy development and for generating robust QSAR models where precise structural descriptors matter.

Synthetic Intermediates and Building Block Applications in Medicinal Chemistry

Beyond its potential as a direct bioactive compound, CAS 946210-88-4 serves as a versatile synthetic intermediate. The carbamoylmethylsulfanyl moiety can be hydrolyzed to a free thiol for further derivatization, or the primary amide can be dehydrated to a nitrile for click-chemistry applications, all while retaining the 3-chlorobenzamide pharmacophore . Its XLogP3 of 4.2 and topological polar surface area of 139 Ų place it within favorable drug-like property space, making it a suitable starting point for fragment-based or structure-based drug design campaigns where the thiazole core provides a rigid, vectorially defined scaffold [2].

Quote Request

Request a Quote for N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.